N-(4-ethylphenyl)-N-(methylsulfonyl)glycine
Description
N-(4-Ethylphenyl)-N-(methylsulfonyl)glycine is a synthetic glycine derivative characterized by a sulfonamide group (methylsulfonyl) and a substituted aromatic ring (4-ethylphenyl) attached to the glycine backbone.
Key structural features include:
- Glycine backbone: Serves as a flexible spacer.
- Methylsulfonyl group: Enhances metabolic stability and influences electrostatic properties.
- 4-Ethylphenyl substituent: Modulates hydrophobicity and steric bulk compared to other aryl groups (e.g., methyl, chloro, or methoxy-substituted phenyls).
Properties
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-9-4-6-10(7-5-9)12(8-11(13)14)17(2,15)16/h4-7H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBJLPXYIUHYRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylphenylamine and methylsulfonyl chloride.
Formation of Intermediate: The 4-ethylphenylamine reacts with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(4-ethylphenyl)-N-(methylsulfonyl)amine.
Glycine Addition: The intermediate is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-ethylphenyl)-N-(methylsulfonyl)glycine has been explored for its potential therapeutic applications. Research indicates that it may exhibit:
- Neurotransmitter Modulation : The compound interacts with metabotropic glutamate receptors, which are implicated in neurological disorders. This interaction suggests potential applications in treating conditions such as anxiety and depression.
- Anti-inflammatory Properties : Preliminary studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways, indicating its potential as an anti-inflammatory agent .
- Cytotoxic Effects : Initial investigations suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for cancer therapy .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for:
- Reagent in Organic Reactions : The compound can be utilized in various organic reactions, facilitating the formation of new chemical entities.
- Synthesis of Derivatives : Researchers have successfully synthesized several derivatives of this compound, enhancing its versatility in chemical applications .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using a micro-dilution technique. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
| Compound | MIC (µg/mL) | B. subtilis | E. coli | S. aureus |
|---|---|---|---|---|
| A | 40 | 40 | 55 | 70 |
| B | 50 | 45 | 60 | 75 |
Case Study 2: Cancer Cell Line Studies
Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 20 |
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-N-(methylsulfonyl)glycine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(4-ethylphenyl)-N-(methylsulfonyl)glycine with structurally related sulfonamide glycine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects on Physicochemical Properties: Aromatic Substitutents: The 4-ethylphenyl group in the target compound increases hydrophobicity compared to smaller substituents (e.g., 4-methylphenyl in or fluorophenyl in ). This may enhance membrane permeability but reduce aqueous solubility. Electron-Withdrawing Groups: Compounds with electron-withdrawing substituents (e.g., 3FMSG’s fluorine or chloro/trifluoromethyl groups ) exhibit altered electrostatic surface potentials, critical for docking into ion channels or enzymes .
Spectral and Synthetic Data :
- HRMS/NMR Consistency : All analogs show close alignment between calculated and observed HRMS values (e.g., ±0.0003–0.0011 Da), confirming structural integrity .
- Synthesis Yields : Yields vary widely (18.1–95%), with bulkier substituents (e.g., Fmoc-protected chains in BB15 ) requiring optimized procedures for higher efficiency .
Protein Interaction Inhibition: Fmoc-containing analogs (e.g., BB15) show promise in disrupting protein-protein interfaces, likely due to their rigid, right-handed helical conformations .
Biological Activity
N-(4-ethylphenyl)-N-(methylsulfonyl)glycine is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and medicinal chemistry. This article provides a detailed examination of its biological activity, synthesizing findings from various studies, case reports, and research articles.
Overview of the Compound
This compound is an amino acid derivative characterized by a sulfonyl group and an ethylphenyl moiety. The compound's structure suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit amino acid biosynthesis, which is crucial in the context of bacterial infections such as tuberculosis. In particular, the compound has been noted for its ability to alter tryptophan biosynthesis pathways, leading to significant reductions in bacterial loads in infected models .
2. Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. For example, it has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The mechanism appears to involve disruption of metabolic processes critical for bacterial survival .
Case Studies and Experimental Data
Pharmacological Profile
In vitro Studies:
- The compound has demonstrated effective inhibition of specific enzymes at micromolar concentrations.
- Cytotoxicity assays indicate a selective action that spares normal cells while targeting pathogenic microorganisms.
In vivo Studies:
- Animal models have shown promising results with significant reductions in infection rates when treated with this compound or its analogs.
Q & A
Basic Research: What are the established synthetic routes for N-(4-ethylphenyl)-N-(methylsulfonyl)glycine, and how is purity validated?
Methodological Answer:
The compound is typically synthesized via a multi-step protocol involving sulfonylation and coupling reactions. For example, analogous N-sulfonyl glycine derivatives are prepared by reacting glycine precursors with methylsulfonyl chloride under nitrogen atmosphere, followed by coupling with 4-ethylphenylamine using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF . Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity is confirmed via 1H/13C NMR (chemical shifts for methylsulfonyl [~3.0 ppm for S-CH3] and ethylphenyl [δ 1.2 ppm for CH3, 2.6 ppm for CH2]) and high-resolution mass spectrometry (HRMS) (e.g., calculated m/z for C11H15NO4S: 265.0721; observed: 265.0725) .
Basic Research: What physicochemical properties are critical for experimental handling and stability?
Methodological Answer:
Key properties include:
- Density : 1.493 g/cm³ (informs solvent selection for reactions).
- Boiling point : 344.3°C at 760 mmHg (guides distillation or sublimation methods).
- Hydrogen-bonding capacity : Presence of sulfonyl and carboxyl groups increases hygroscopicity, requiring anhydrous storage (argon/desiccator) .
Stability studies should use HPLC-UV (C18 column, 220 nm detection) to monitor degradation under varying pH/temperature.
Intermediate Research: How can researchers assess its interaction with biological targets (e.g., ion channels)?
Methodological Answer:
For KCNA1 (Kv1.1) potassium channel studies:
Electrophysiology : Use HEK293 cells expressing KCNA1. Apply compound via perfusion system and record currents with patch-clamp (voltage-step protocol: -80 mV to +40 mV).
Dose-response curves : Fit data to Hill equation to calculate EC50 (e.g., 3FMSG analog EC50 = 12.3 µM ).
Selectivity testing : Compare activity against related channels (e.g., Kv1.2, Kv1.6) to confirm isoform specificity .
Advanced Research: How to design analogs to enhance target selectivity and potency?
Methodological Answer:
Structure-activity relationship (SAR) : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF3 at para-position increase Kv1.1 affinity ).
Bioisosteric replacement : Replace methylsulfonyl with isobutylsulfonyl to alter steric bulk (synthesize via HATU/DIPEA coupling ).
Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding to Kv1.1’s voltage-sensing domain (focus on interactions with Arg294 and Tyr379) .
Advanced Research: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Batch variability : Characterize each batch via HPLC-MS to confirm purity (>98%).
- Assay conditions : Standardize protocols (e.g., 25°C, pH 7.4, 140 mM KCl bath solution ).
- Off-target effects : Validate using CRISPR-edited cell lines (e.g., Kv1.1-KO HEK293).
Cross-validate with radioligand binding assays (³H-dofetilide competition) to rule out nonspecific binding .
Advanced Research: What computational strategies predict metabolic stability and toxicity?
Methodological Answer:
ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- CYP450 metabolism : Likelihood of oxidation at ethylphenyl or sulfonyl groups.
- hERG inhibition risk : QSAR models (e.g., IC50 < 1 µM flags cardiotoxicity).
Metabolite identification : Simulate Phase I/II metabolism with GLORYx; confirm via LC-MS/MS (e.g., hydroxylation at ethyl group m/z +16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
